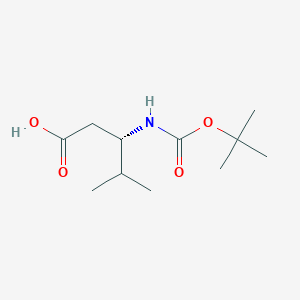
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
Descripción general
Descripción
“(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid” is a compound that belongs to the class of organic compounds known as amino acids and peptides. These are organic compounds containing an amine group, a carboxylic acid group, and a side chain that varies between different amino acids . The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis .
Synthesis Analysis
The synthesis of “(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid” involves the introduction of the tert-butoxycarbonyl (Boc) group into the organic compound. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The precursor for this reaction is Di-tert-butyl decarbonate, which is a great electrophile for a nucleophilic addition of the amine .Molecular Structure Analysis
The molecular formula of “(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid” is C9H17NO4, and its molecular weight is 203.24 . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis
The Boc group in “(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid” can be deprotected under acidic conditions, commonly with trifluoroacetic acid . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Physical And Chemical Properties Analysis
“(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid” is a solid compound at 20 degrees Celsius . It has a molecular weight of 203.24 . Its melting point ranges from 73.0 to 77.0 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Amino Acid Derivatives
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is employed in the synthesis of various amino acid derivatives. For example, its use in the hydrogenation process results in (2S,4R)-4-[(tert-butoxycarbonyl)amino]-2-methylpentan-5-olide, a precursor for trans-4-methylproline, highlighting its role in synthesizing important biological molecules (Nevalainen & Koskinen, 2001). Additionally, stereoselective synthesis of γ‐fluorinated α‐amino acids also involves derivatives of this compound (Laue, Kröger, Wegelius, & Haufe, 2000).
Peptide Synthesis and Protease Inhibition
This compound is also integral in synthesizing analogues of the carboxyl protease inhibitor pepstatin, which are potent inhibitors of enzymes like pepsin and renin. The synthesis of these analogues, starting from optically pure forms of N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid, elucidates its role in developing potential therapeutic agents (Rich, Sun, & Ulm, 1980).
Chemical Reactions with Methylglyoxal
Research has also delved into the chemical interactions of N(α)-tert-butoxycarbonyl (Boc)-arginine, a derivative of this compound, with methylglyoxal. This study helps in understanding the mechanistic pathway of reactions involving the guanidino group of arginine and could have implications in biochemical studies (Klöpfer, Spanneberg, & Glomb, 2011).
Collagen Cross-Link Synthesis
The synthesis of collagen cross-links involves the use of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a compound derived from (S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid. This process is crucial for preparing important biological markers like pyridinoline, which are significant in the study of bone health and diseases (Adamczyk, Johnson, & Reddy, 1999).
Synthesis of β-Amino Acids
Another application is in the enantioselective synthesis of β-amino acids, where hexahydrobenzoxazolidinones are used as chiral auxiliaries. This synthesis pathway involves the use of derivatives of (S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, demonstrating its versatility in producing various biologically relevant molecules (Reyes-Rangel, Jiménez-González, Olivares‐Romero, & Juaristi, 2008).
Mecanismo De Acción
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in peptide synthesis . The Boc group protects the amino group during synthesis, allowing for transformations of other functional groups . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), facilitating its cleavage .
Biochemical Pathways
The Boc group’s presence and removal can influence these pathways, particularly in the context of peptide synthesis .
Pharmacokinetics
For instance, the Boc group can enhance the compound’s stability and solubility, potentially influencing its bioavailability .
Result of Action
The addition and removal of the boc group can influence the structure and function of peptides, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-D-beta-homovaline. For instance, the removal of the Boc group is facilitated by acidic conditions . Therefore, the pH of the environment can influence the compound’s action. Additionally, temperature can affect the deprotection of the Boc group .
Propiedades
IUPAC Name |
(3S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXMZCJCTUATDM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid | |
CAS RN |
179412-79-4 | |
| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



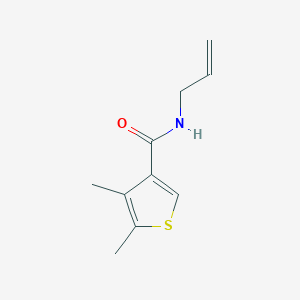
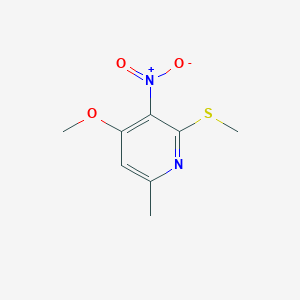
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B3110257.png)
![2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole](/img/structure/B3110264.png)



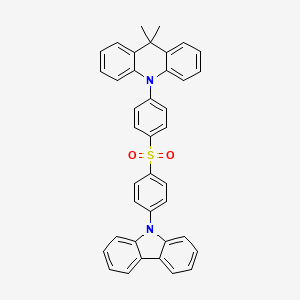
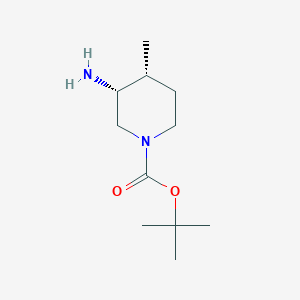
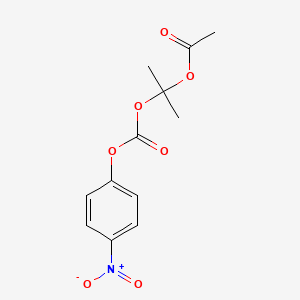

![(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3110335.png)
![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)
